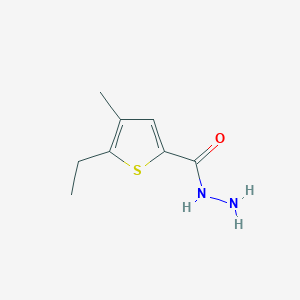

5-Ethyl-4-methylthiophene-2-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

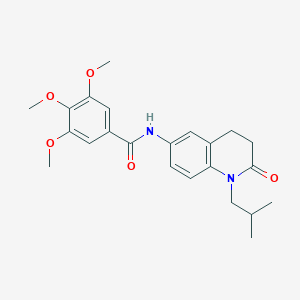

5-Ethyl-4-methylthiophene-2-carbohydrazide is a chemical compound with the molecular formula C8H12N2OS and a molecular weight of 184.26 . It is typically stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C8H12N2OS . The InChI code for this compound is 1S/C8H12N2OS/c1-3-6-5(2)4-7(12-6)8(11)10-9/h4H,3,9H2,1-2H3,(H,10,11) .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 184.26 .Applications De Recherche Scientifique

Synthesis and Antiviral Activity

5-Ethyl-4-methylthiophene-2-carbohydrazide derivatives have been explored for their potential in the synthesis of various heterocyclic compounds with notable antiviral activities. For instance, compounds synthesized from similar structures have shown significant activity against Herpes simplex virus type-1 (HSV-1), highlighting the role of thiophene derivatives in antiviral research (Dawood et al., 2011).

Photodetector Enhancement

Modified thiophene compounds, including this compound analogs, have been incorporated into polymer photodetectors to improve their sensitivity and performance. These modifications have been shown to significantly reduce dark current without adversely affecting the photovoltaic properties of the detectors, covering a photoresponse range from UV to NIR (Zhang et al., 2015).

Anticonvulsant Properties

Research into thiophene derivatives has also uncovered their potential in anticonvulsant drug development. Specific thiophene carbohydrazides have demonstrated promising activity in seizure models, including maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, indicating their potential as novel anticonvulsant agents (Kulandasamy et al., 2009).

Antibacterial and Antioxidant Applications

Thiophene derivatives have been synthesized and assessed for their antibacterial and antioxidant activities. Studies have found that certain compounds show substantial activity against both Gram-positive and Gram-negative bacteria, in addition to exhibiting significant lipoxygenase inhibitory and antioxidant activities. This suggests potential applications in treating bacterial infections and as antioxidant agents (Rasool et al., 2016).

Synthesis and Bioactivity of Ferrocenyl–thiazoleacylhydrazones

The synthesis of 4-methylthiazole-5-carbohydrazide and its condensation with formylferrocene or acetylferrocene has led to the creation of ferrocenyl–thiazoleacylhydrazones. These compounds have been tested for their anti-Human Immunodeficiency Virus Type 1 Reverse Transcriptase (HIV-1 RT), anti-human lung cancer A549 cells, and antibacterial activities, showing significant efficacy. This research points to the potential use of thiophene derivatives in the development of new therapeutic agents (Zhang, 2008).

Safety and Hazards

Propriétés

IUPAC Name |

5-ethyl-4-methylthiophene-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c1-3-6-5(2)4-7(12-6)8(11)10-9/h4H,3,9H2,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COOPMEJEXBXWBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(S1)C(=O)NN)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3E)-1-(4-chlorobenzyl)-3-{[(4-ethoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2766786.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2766791.png)

![ethyl 2-({2-[(3-fluorophenoxy)methyl]-3-oxo-2,3-dihydro-1H-isoindol-1-yl}oxy)acetate](/img/structure/B2766792.png)

![5-(4-Fluorophenyl)-6-(2-morpholinoethyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2766793.png)

![Tert-butyl (3as,6as)-rel-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/no-structure.png)

![2-[1-(9-Methylpurin-6-yl)piperidin-4-yl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2766807.png)

![3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate](/img/structure/B2766809.png)